

An In-depth Technical Guide to the Thermodynamic Properties of Adamantane Compounds

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Compound of Interest

Compound Name: 2-Adamantyl acetate

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Adamantane and its derivatives are of significant interest in materials science, nanotechnology, and medicinal chemistry due to their unique rigid, cage-like structure. A thorough understanding of their thermodynamic properties is crucial for applications ranging from the development of novel polymers and energetic materials to the design of new pharmaceuticals. This guide provides a comprehensive overview of the key thermodynamic parameters of adamantane compounds, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format.

Thermodynamic Data of Adamantane and its Derivatives

The thermodynamic properties of a compound govern its stability, phase behavior, and reactivity. For adamantane and its derivatives, these properties are largely influenced by the rigid and highly symmetric molecular structure. The following tables summarize key quantitative thermodynamic data for adamantane and selected derivatives, compiled from various experimental and computational studies.

Table 1: Molar Thermodynamic Properties of Adamantane ($C_{10}H_{16}$)

Property	Symbol	Value	Units	Reference
Molar Mass	M	136.23	g/mol	[1]
Standard Molar Enthalpy of Formation (crystal, 298.15 K)				
Formation	$\Delta_f H^\circ(\text{cr})$	-173.5 ± 1.8	kJ/mol	[2]
Standard Molar Enthalpy of Combustion (crystal, 298.15 K)				
Combustion	$\Delta_c H^\circ(\text{cr})$	-6029.0 ± 1.7	kJ/mol	[2]
Standard Molar Enthalpy of Sublimation (298.15 K)				
Sublimation	$\Delta_{\text{sub}} H^\circ$	59.0 ± 4.0	kJ/mol	[1]
Standard Molar Enthalpy of Vaporization				
Vaporization	$\Delta_{\text{vap}} H^\circ$	48.2	kJ/mol	[1]
Molar Heat Capacity (crystal, 298.15 K)				
Capacity (crystal, 298.15 K)	$C_p(\text{cr})$	189.74	J/(mol·K)	[1]
Standard Molar Entropy (crystal, 298.15 K)				
Entropy (crystal, 298.15 K)	$S^\circ(\text{cr})$	201.3	J/(mol·K)	[3]
Melting Point	T_{fus}	542.15 - 552	K	[1]
Boiling Point	T_{boil}	444.15	K	[4]
Vapor Pressure (25 °C)	P	0.88 - 0.9	mmHg	[4] [5]
Density (20 °C)	ρ	1.07	g/cm³	[4]

Table 2: Phase Transition Data for Adamantane and Derivatives

Compound	Transition	Temperature (K)	Enthalpy of Transition (kJ/mol)	Entropy of Transition (J/(mol·K))	Reference
Adamantane	Solid II → Solid I (crystal-plastic)	208.62	3.376	16.18	[1]
Liquid	Solid I → (melting)	~543	12.1	-	[6]
1-Adamantanol	Order-Disorder	359 (heating), 342 (cooling)	-	36 (heating), 34 (cooling)	[7]
1-Fluoroadamantane	Solid-Solid	231 (heating), 227 (cooling)	1.65	7.3	[8]
2-Chloroadamantane	Phase I → Phase II	242 (heating), 231 (cooling)	8.3	35	[9]
Phase II → Phase III	227 (heating), 178 (cooling)	0.47	2.3	-	[9]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of adamantane compounds relies on a suite of precise experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

2.1 Adiabatic Calorimetry for Heat Capacity and Phase Transition Measurement

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature. It is particularly well-suited for studying phase transitions.[2][10][11]

- **Apparatus:** A vacuum adiabatic calorimeter is used, which consists of a sample container (calorimeter) suspended within a series of concentric, evacuated shields. The temperature of the inner shield is precisely controlled to match the temperature of the calorimeter, minimizing heat exchange with the surroundings.
- **Sample Preparation:** A precisely weighed sample of the adamantane compound is sealed in the calorimeter, which is then evacuated and filled with a small amount of helium gas to facilitate thermal equilibrium.
- **Measurement Procedure:**
 - The calorimeter and sample are cooled to the starting temperature (e.g., liquid nitrogen temperature).
 - A known amount of electrical energy (Q) is supplied to the calorimeter's heater, causing a small increase in temperature (ΔT).
 - The temperature of the sample is monitored with a platinum resistance thermometer until thermal equilibrium is reached.
 - The heat capacity (C_p) is calculated using the formula: $C_p = Q / \Delta T$.
 - This process is repeated in small temperature increments over the desired temperature range.
- **Phase Transition Analysis:** A phase transition is identified by a sharp peak in the heat capacity versus temperature curve. The enthalpy of transition ($\Delta_{trs}H$) is determined by integrating the area under this peak, and the entropy of transition ($\Delta_{trs}S$) is calculated as $\Delta_{trs}S = \Delta_{trs}H / T_{trs}$, where T_{trs} is the transition temperature.

2.2 Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary method for determining the standard enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[2][11]

- Apparatus: A static bomb calorimeter is employed. This consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known mass of water in an isothermal or isoperibol jacket.
- Sample Preparation: A pellet of the adamantane compound of known mass is placed in a crucible inside the bomb. A fuse wire is positioned in contact with the sample.
- Measurement Procedure:
 - The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.
 - The bomb is placed in the calorimeter, and the initial temperature of the water is recorded.
 - The sample is ignited by passing an electric current through the fuse wire.
 - The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change (ΔT) is recorded.
 - The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).
 - The energy of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.
- Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated from the standard enthalpy of combustion (ΔcH°) using Hess's law, based on the known enthalpies of formation of the combustion products (CO_2 and H_2O).

2.3 Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is used to measure the vapor pressure of solids with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be determined.[12]

- Apparatus: The apparatus consists of a Knudsen effusion cell, which is a small, thermostated container with a tiny orifice of known area. The cell is placed in a high-vacuum chamber.
- Sample Preparation: The adamantane compound is placed inside the effusion cell.
- Measurement Procedure:
 - The cell is heated to a constant, known temperature (T).
 - The molecules of the substance effuse through the orifice into the vacuum.
 - The rate of mass loss (dm/dt) is measured over a specific time interval by weighing the cell before and after the experiment or by using a quartz crystal microbalance.
 - The vapor pressure (P) is calculated using the Knudsen equation: $P = (dm/dt) * (2\pi RT/M)^{(1/2)} / A$, where R is the gas constant, M is the molar mass, and A is the area of the orifice.
 - The measurements are repeated at several different temperatures.
- Calculation of Enthalpy of Sublimation: The enthalpy of sublimation ($\Delta_{sub}H$) is determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation: $d(\ln P)/d(1/T) = -\Delta_{sub}H/R$.

2.4 Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time. It is widely used to determine transition temperatures and enthalpies.[\[8\]](#)[\[9\]](#)[\[13\]](#)

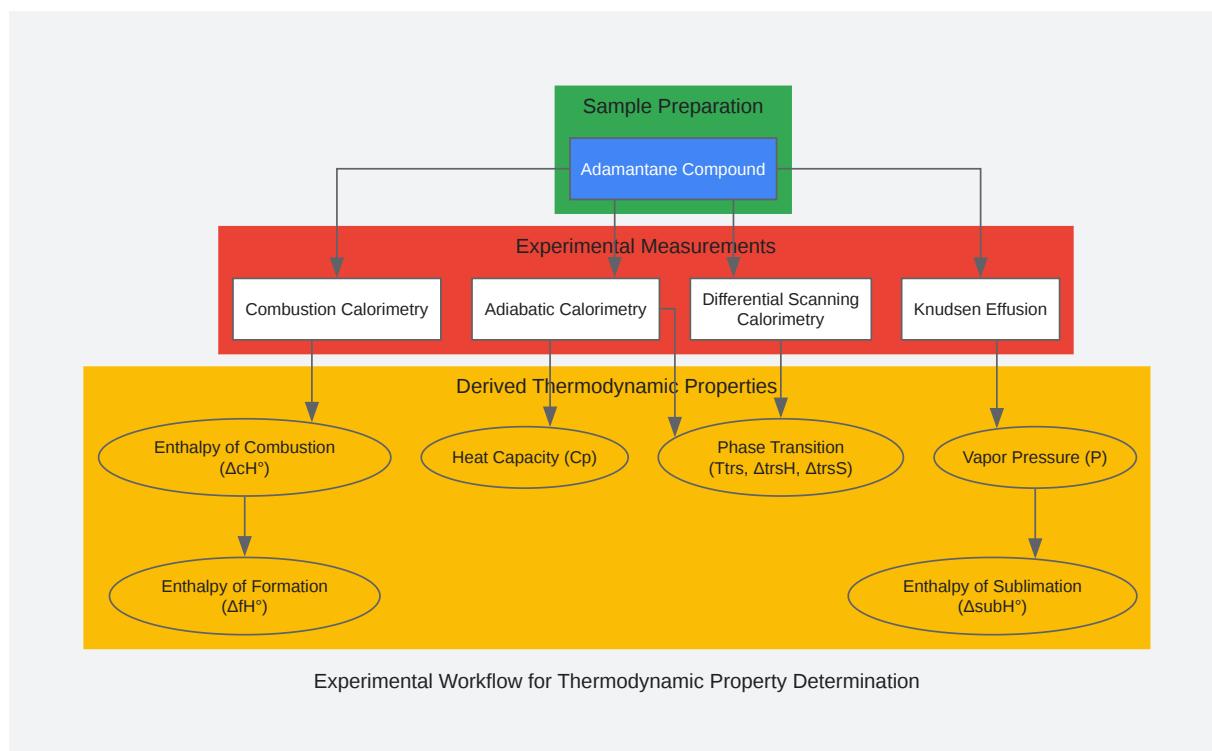
- Apparatus: A DSC instrument contains two pans: a sample pan containing the adamantane compound and a reference pan (usually empty). The instrument heats both pans at a controlled rate, and the difference in heat flow required to maintain both pans at the same temperature is measured.
- Measurement Procedure:
 - A small, known mass of the sample is sealed in an aluminum pan.

- The sample and reference pans are placed in the DSC cell.
- The temperature is scanned over the desired range at a constant heating or cooling rate.
- The resulting thermogram plots heat flow versus temperature.

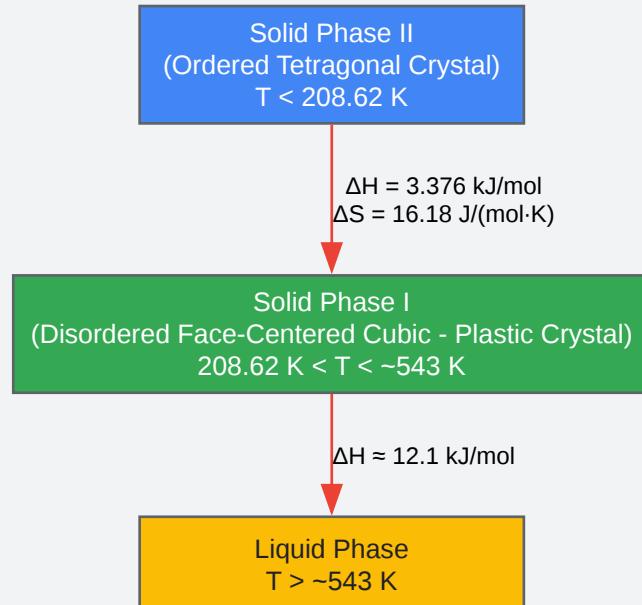
- Data Analysis:
 - Phase Transitions: Endothermic or exothermic peaks in the thermogram indicate phase transitions. The peak onset temperature is typically taken as the transition temperature.
 - Enthalpy of Transition: The enthalpy of the transition is calculated by integrating the area of the corresponding peak. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

Visualizing Thermodynamic Processes

Graphical representations are invaluable for understanding complex experimental workflows and physical phenomena. The following diagrams, generated using the DOT language, illustrate key processes related to the thermodynamic characterization of adamantane compounds.

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Caption: Workflow for determining thermodynamic properties of adamantane compounds.



Phase Transitions of Adamantane with Increasing Temperature

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Caption: Phase transitions of adamantane as a function of temperature.

Conclusion

The thermodynamic properties of adamantane and its derivatives are fundamental to their scientific and industrial applications. The data and methodologies presented in this guide offer a robust foundation for researchers and professionals working with these fascinating cage-like molecules. The high degree of molecular symmetry and the presence of plastic crystalline phases in many adamantane compounds lead to unique thermal behaviors that continue to be an active area of research. A comprehensive understanding of these properties is essential for the rational design of new materials and therapeutic agents.

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